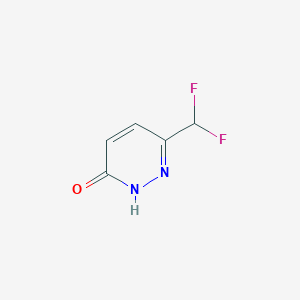

6-(Difluoromethyl)pyridazin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4F2N2O |

|---|---|

Molecular Weight |

146.09 g/mol |

IUPAC Name |

3-(difluoromethyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C5H4F2N2O/c6-5(7)3-1-2-4(10)9-8-3/h1-2,5H,(H,9,10) |

InChI Key |

VDSWJGFUQPMWAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NN=C1C(F)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Difluoromethyl Pyridazin 3 Ol and Analogues

De Novo Synthetic Routes to the Pyridazinol Core

The formation of the pyridazine (B1198779) ring is a fundamental step in the synthesis of 6-(difluoromethyl)pyridazin-3-ol. Various cyclization reactions are employed to construct this heterocyclic core.

Cyclization Reactions for Pyridazine Ring Formation

The construction of the pyridazine ring, a key structural component, can be achieved through several cyclization strategies. These methods often involve the reaction of a dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives.

One of the most common and established methods for pyridazine synthesis is the reaction of 1,4-dicarbonyl compounds with hydrazine. This condensation reaction leads to the formation of a dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine ring. A variety of oxidizing agents can be employed for this aromatization step. organic-chemistry.org

Another versatile approach is the inverse-electron-demand Diels-Alder reaction. organic-chemistry.orgrsc.org This method utilizes electron-deficient 1,2,4,5-tetrazines reacting with electron-rich dienophiles to form a dihydropyridazine intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas and yield the pyridazine ring. rsc.org The regioselectivity of this reaction can be controlled by the nature of the substituents on both the tetrazine and the dienophile. rsc.org For instance, the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers provides a regiocontrolled route to functionalized pyridazines. organic-chemistry.org

Furthermore, intramolecular cyclization reactions serve as a powerful tool for pyridazine synthesis. For example, the Widman-Stoermer synthesis involves the diazotization of a 3-amino-4-vinylpyridine derivative, leading to an intramolecular cyclization to form the pyridopyridazine (B8481360) core. mdpi.com Similarly, Borsche-type cyclizations of acyl-substituted pyridines can also yield pyridopyridazinone structures. mdpi.com Reductive cyclization of nitro-substituted pyridazine carboxylate esters using iron in acetic acid is another effective method for generating fused pyridazine systems. mdpi.com

Other notable cyclization strategies include:

Copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org

[4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones. organic-chemistry.org

Aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.org

Reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate. liberty.edu

These diverse cyclization reactions provide a robust toolkit for chemists to construct the pyridazine core with various substitution patterns, setting the stage for the introduction of the difluoromethyl group.

Strategies for Introducing the Difluoromethyl Moiety

The incorporation of a difluoromethyl (CF2H) group into organic molecules is a key strategy in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl, thiol, and amine groups. nih.gov Several methods have been developed for the direct introduction of this moiety into heterocyclic systems like pyridazine.

A prominent strategy involves radical difluoromethylation. rsc.org This approach often utilizes a difluoromethyl radical precursor, which can be generated through various means, including photoredox catalysis. For instance, visible-light-induced photocatalysis can be employed to generate difluoromethyl radicals from reagents like S-(difluoromethyl)sulfonium salts, which then react with the heterocycle. researchgate.net The use of dual-active-center covalent organic frameworks (COFs) as photocatalysts has been shown to enhance the efficiency of direct C-H difluoromethylation of heterocycles. acs.org These COFs facilitate the separation of photoexcited electrons and holes, which are crucial for activating molecular oxygen and generating CF2H radicals, respectively. acs.org

Another approach is the copper-mediated C-H oxidative difluoromethylation using TMSCF2H (difluoromethyltrimethylsilane). acs.org This method often requires an oxidant to facilitate the reaction. Additionally, reagents like sodium difluoroethylsulfinate (DFES-Na) have been developed for the functionalization of various heteroarenes under oxidative conditions. nih.gov

The choice of difluoromethylation reagent is critical and can influence the reaction conditions and outcomes. For instance, bis(difluoroacetyl) peroxide can serve as a •CF2H source, generated in situ from difluoroacetic anhydride. nih.gov The development of new reagents for 1,1-difluoroethylation, which can be considered an analogue to difluoromethylation, also provides insights into potential strategies. nih.gov

It's important to note that direct C-H difluoromethylation of pyridines, a related class of heterocycles, can be challenging in terms of regioselectivity. nih.gov However, strategies have been developed to achieve switchable meta- or para-C-H difluoromethylation of pyridines by using oxazino pyridine (B92270) intermediates. nih.gov While not directly applied to pyridazine in the provided context, these advanced methods highlight the ongoing efforts to control the site of difluoromethylation in nitrogen-containing heterocycles.

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, further modifications can be made to modulate its properties. These modifications can occur at the pyridazine ring itself or at the hydroxyl group.

Post-Synthetic Modifications of the Pyridazine Ring

The pyridazine ring within the this compound scaffold is amenable to a variety of post-synthetic modifications, allowing for the generation of a diverse library of analogues. These modifications often leverage the inherent reactivity of the pyridazine system, which can be influenced by the existing substituents.

One common strategy involves nucleophilic aromatic substitution (SNAr) reactions. Halogenated pyridazines, such as 3,6-dichloropyridazine, are particularly useful precursors for this type of transformation. google.comchemicalbook.comgoogle.com The chlorine atoms can be sequentially or selectively replaced by various nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups. The reactivity of polychloropyridazines can lead to a loss of regioselectivity, but the introduction of other functionalities like bromine, iodine, or a nitro group can enhance both reactivity and regioselectivity. researchgate.net

Cross-coupling reactions, such as the Suzuki coupling, provide another powerful tool for modifying the pyridazine ring. mdpi.com This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or alkyl substituents. For example, a chlorinated pyridazine can be reacted with a boronic acid derivative in the presence of a palladium catalyst to yield the corresponding arylated or alkylated product. mdpi.com

Furthermore, the pyridazine ring can undergo reactions that introduce or modify functional groups. For instance, a methyl group on the pyridazine ring can be functionalized, and cyano groups can be introduced to increase the reactivity and potential for further derivatization. researchgate.net The electron-deficient nature of the pyridazine ring can also facilitate reactions like homolytic aroylation. researchgate.net

The presence of the difluoromethyl and hydroxyl groups will influence the reactivity and regioselectivity of these post-synthetic modifications. The electron-withdrawing nature of the difluoromethyl group can affect the electron density of the pyridazine ring, thereby influencing the sites of nucleophilic attack or electrophilic substitution.

Chemical Transformations at the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle that allows for a variety of chemical transformations, leading to the synthesis of diverse analogues with potentially altered physicochemical and biological properties. researchgate.netnih.gov

A primary and straightforward modification is O-alkylation or O-arylation . This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl or aryl halide. This reaction leads to the formation of ether derivatives.

Another important transformation is esterification . The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This transformation can be catalyzed by acids or bases and is a common method for modifying the properties of a molecule.

The hydroxyl group can also be converted into a better leaving group , facilitating nucleophilic substitution reactions. nih.gov Common methods include conversion to a tosylate, mesylate, or triflate by reaction with the corresponding sulfonyl chloride. Once activated, this position can be targeted by a wide range of nucleophiles, allowing for the introduction of various functional groups such as azides, thiols, or amines.

Furthermore, the hydroxyl group can be replaced with a halogen, typically chlorine or bromine, using reagents like phosphorus oxychloride or phosphorus tribromide. nih.gov These halogenated intermediates are versatile building blocks for further derivatization through cross-coupling reactions or nucleophilic substitutions.

It is important to consider that the pyridazin-3-ol moiety can exist in tautomeric equilibrium with its corresponding pyridazin-3(2H)-one form. dergipark.org.tr The reactivity of the hydroxyl group will be influenced by this tautomerism, and the reaction conditions may dictate which tautomer preferentially reacts. For instance, reactions may occur at the oxygen atom of the pyridazinol form or at the nitrogen atom of the pyridazinone tautomer.

Substituent Effects on Synthetic Accessibility and Yields

The nature and position of substituents on the pyridazine ring can significantly impact the accessibility and yield of synthetic transformations. These effects are a combination of electronic and steric factors that influence the reactivity of the heterocyclic core and the attached functional groups.

Electron-withdrawing groups, such as the difluoromethyl group, generally decrease the electron density of the pyridazine ring. This can make the ring more susceptible to nucleophilic attack, facilitating reactions like nucleophilic aromatic substitution (SNAr) on halo-substituted pyridazines. researchgate.net Conversely, electron-donating groups would be expected to decrease the reactivity towards nucleophiles. The introduction of multiple electron-withdrawing groups, such as additional halogens, can further enhance this reactivity, although it may also lead to a loss of regioselectivity in some cases. researchgate.net

Steric hindrance from bulky substituents can impede the approach of reagents to a reaction center, thereby lowering reaction rates and yields. For instance, a bulky group adjacent to a site of functionalization may necessitate harsher reaction conditions or lead to the formation of alternative, less sterically hindered products.

The interplay of substituents also affects the acidity of protons and the nucleophilicity of heteroatoms within the pyridazine ring system. For example, the presence of an electron-withdrawing group can increase the acidity of a nearby N-H proton in a pyridazinone tautomer, potentially influencing the outcome of alkylation or acylation reactions.

In the context of cyclization reactions to form the pyridazine ring, the substituents on the precursor molecules play a crucial role. For example, in the Borsche cyclization of acyl-substituted pyridines, the nature of the acyl group can influence the yield of the resulting pyridopyridazinone. mdpi.com Similarly, in inverse Diels-Alder reactions, the electronic properties of the substituents on the tetrazine and the dienophile are critical for controlling the rate and regioselectivity of the cycloaddition. rsc.orgmdpi.com

The following table provides examples of how different substituents can influence the yield of pyridazine synthesis:

| Precursor(s) | Reaction Type | Substituent(s) | Product | Yield | Reference |

| 4-Acetyl-3-aminopyridine | Borsche cyclization | Acetyl, Amino | Pyrido[3,4-c]pyridazin-4-one | 38% | mdpi.com |

| 1,2-Diacylcyclopentadienes (fulvenes) + Hydrazine hydrate | Condensation/Cyclization | Phenyl | Phenyl-substituted pyridazine | 71% | liberty.edu |

| 1,2-Diacylcyclopentadienes (fulvenes) + Hydrazine hydrate | Condensation/Cyclization | Thienyl | Thienyl-substituted pyridazine | 43% | liberty.edu |

| 1,2-Diacylcyclopentadienes (fulvenes) + Hydrazine hydrate | Condensation/Cyclization | Tolyl | Tolyl-substituted pyridazine | 51% | liberty.edu |

| 3-Aryl-4-propenyl-3-aminopyridines | Widman-Stoermer cyclization | Propenyl, Amino | 1,2,7-Triazanaphthalenes | 14-17% | mdpi.com |

As illustrated in the table, even seemingly minor changes in substituents, such as replacing a phenyl group with a thienyl or tolyl group, can have a noticeable impact on the reaction yield. liberty.edu Therefore, a careful consideration of substituent effects is essential for the rational design of efficient synthetic routes to this compound and its analogues.

Advanced Synthetic Techniques

The synthesis of this compound and its analogues benefits from a range of modern synthetic methodologies that offer enhanced efficiency, control, and access to structural diversity. These advanced techniques, including transition-metal-catalyzed cross-coupling reactions and cycloadditions, have become indispensable tools for constructing and functionalizing the pyridazine core.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, making them highly suitable for the functionalization of pyridazine systems. researchgate.net These reactions allow for the direct introduction of substituents onto the pyridazine ring, a key strategy for building analogues of this compound. A significant application is the direct difluoromethylation of heteroaryl halides. nih.gov This approach provides a direct route to incorporate the crucial difluoromethyl group into various heterocyclic scaffolds. nih.gov

The reaction typically involves a heteroaryl halide (chloride, bromide, or iodide), a palladium catalyst, and a suitable ligand. nih.gov The choice of catalyst and ligand system is critical for achieving high efficiency and functional group tolerance. nih.gov For instance, the use of Pd(dba)₂ with ligands like DPEPhos has proven effective for the difluoromethylation of a wide array of bromo-substituted heteroarenes, including those with ester, cyano, and ketone functionalities. nih.gov These reactions are generally conducted under mild conditions, proceeding smoothly at temperatures around 80 °C. nih.gov

The table below summarizes the conditions and outcomes for the palladium-catalyzed difluoromethylation of various heteroaryl bromides, illustrating the broad applicability of this method.

| Entry | Heteroaryl Bromide | Catalyst System | Product | Yield (%) |

| 1 | 1-(5-bromothiophen-2-yl)ethanone | Pd(dba)₂ / DPEPhos | 1-(5-(difluoromethyl)thiophen-2-yl)ethanone | 57 |

| 2 | Methyl 5-bromothiophene-2-carboxylate | Pd(dba)₂ / DPEPhos | Methyl 5-(difluoromethyl)thiophene-2-carboxylate | 82 |

| 3 | 5-Bromobenzofuran | Pd(dba)₂ / DPEPhos | 5-(Difluoromethyl)benzofuran | 74 |

| 4 | 2-Bromo-1-methyl-1H-indole | Pd(dba)₂ / DPEPhos | 2-(Difluoromethyl)-1-methyl-1H-indole | 75 |

| 5 | 5-Bromo-1-Boc-1H-indazole | Pd(dba)₂ / DPEPhos | 1-Boc-5-(difluoromethyl)-1H-indazole | 81 |

| Data sourced from reference nih.gov. Conditions typically involve the heteroaryl bromide, a difluoromethyl source, and the palladium catalyst system in a solvent like toluene (B28343) at 80 °C. |

In addition to direct difluoromethylation, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are widely used to introduce diverse aryl, alkynyl, and vinyl groups at specific positions on the pyridazinone ring, enabling the creation of extensive compound libraries. researchgate.netresearchgate.net

Rhodium-Catalyzed Multicomponent Reactions

Rhodium-catalyzed multicomponent reactions (MCRs) offer an efficient pathway for the assembly of complex heterocyclic structures from simple starting materials in a single step. thieme-connect.com These reactions are characterized by high atom economy and step efficiency. A notable example is the Rh(III)-catalyzed annulation of pyridines with alkynes and 1,2-dichloroethane, which serves as a vinyl equivalent, to construct ring-fused pyridinium (B92312) compounds. thieme-connect.com This strategy, which proceeds via C-H activation, demonstrates the power of rhodium catalysis to rapidly build molecular complexity. thieme-connect.com

While direct MCRs for this compound are specific, the principles are broadly applicable to pyridazine synthesis. Another relevant rhodium-catalyzed transformation is the N-H insertion reaction of rhodium pyridyl carbenes, derived from pyridotriazoles, with various amines and amides. nih.gov This process leads to the formation of valuable picolylamine derivatives, which can be further cyclized to produce imidazo[1,2-a]pyridines in a one-pot synthesis. nih.gov The versatility of this method allows for the synthesis of polysubstituted imidazopyridines that are not easily accessible through other routes. nih.gov

The following table presents examples of rhodium-catalyzed reactions used to synthesize nitrogen-containing heterocycles, showcasing the potential of these methods for constructing pyridazine analogues.

| Reactants | Catalyst | Product Type | Yield (%) |

| Pyridine, Diphenylacetylene, 1,2-Dichloroethane | [CpRhCl₂]₂ / Cu(OAc)₂ | Ring-Fused Pyridinium | 90 |

| 3-Fluoropyridine, 1,4-Diphenylbuta-1,3-diyne, 1,2-Dichloroethane | [CpRhCl₂]₂ / Cu(OAc)₂ | Tricyclic Fused Pyridinium | 50 |

| Pyridotriazole, BocNH₂ | Rh₂(esp)₂ | Picolylamine Derivative | 74 |

| Pyridotriazole, Benzamide | Rh₂(esp)₂ | Imidazo[1,2-a]pyridine | 88 |

| Data sourced from references thieme-connect.comnih.gov. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net By utilizing microwave irradiation, reactions can be completed in dramatically shorter times, often with improved yields and purities. nih.govnih.gov This rapid and efficient heating is particularly well-suited for the synthesis of heterocyclic compounds, including pyridazine derivatives. eurekaselect.com

The application of microwave energy can accelerate various reaction types, including ring-opening reactions, N-alkylations, and condensation reactions. nih.govnih.gov For instance, the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives via a 1,3-dipolar cycloaddition reaction demonstrated a reduction in reaction time from 8 hours with conventional heating to 4 hours under microwave irradiation. nih.gov Similarly, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with imidazoles and pyrazoles generated the desired products rapidly, with reaction times as short as one minute at 120 °C. nih.gov

The table below compares reaction times for a heterocyclic synthesis using both conventional and microwave-assisted protocols, highlighting the efficiency gains of the latter.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Product | Yield (%) (Microwave) |

| 1,3-Dipolar Cycloaddition for Chlorin Synthesis | 8 hours | 4 hours | Pyrrolidine-fused Chlorin | 41 |

| N-alkylation of Chlorin | Not specified | 5 minutes | N-alkylated Chlorin | 47 (overall, 2 steps) |

| Ring-opening of Phenyl Glycidyl Ether with Pyrazole (B372694) | Not specified | 1 minute | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | Not specified |

| Data sourced from references nih.govnih.gov. |

These examples underscore the potential of microwave-assisted protocols to streamline the synthesis of this compound and its analogues, facilitating high-throughput screening and rapid library generation.

Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful and highly convergent strategy for the synthesis of the pyridazine ring system. acs.orgnih.gov This cycloaddition reaction occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile. nih.gov The reaction proceeds through a stepwise mechanism involving the formation of an intermediate that subsequently eliminates a molecule of nitrogen to yield the aromatic pyridazine product. nih.gov

A key advantage of the IEDDA reaction is its versatility and broad substrate scope, which allows for the synthesis of a wide range of functionalized pyridazines. acs.org By varying the substituents on both the tetrazine and the dienophile, diverse substitution patterns can be introduced onto the final pyridazine core. acs.orgnih.gov This method has been successfully employed in the synthesis of pyridazines on DNA, demonstrating its compatibility with complex molecular architectures and its utility in the generation of DNA-encoded libraries. acs.orgnih.gov The reaction is often performed under mild conditions, making it compatible with sensitive functional groups. acs.org

The following table provides examples of IEDDA reactions used to form pyridazine structures, detailing the reactants and reaction conditions.

| Diene (Tetrazine) | Dienophile | Conditions | Product |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene-conjugated DNA | DMSO/water, 20 °C | DNA-linked Dihydropyridazine |

| DNA-linked 3-(methylthio)-1,2,4,5-tetrazine | 1-(prop-2-yn-1-yl)pyrrolidin-2-one | DMSO/water, 20 °C | DNA-linked Pyridazine |

| DNA-linked 3-(methylthio)-1,2,4,5-tetrazine | N-(prop-2-yn-1-yl)acetamide | DMSO/water, 20 °C | DNA-linked Pyridazine |

| Data sourced from reference acs.org. |

The functionalized pyridazine products from IEDDA reactions can serve as versatile intermediates for further chemical modifications, such as Suzuki-Miyaura coupling or SNAr substitutions, to introduce additional diversity. acs.org

Structural Elucidation and Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 6-(Difluoromethyl)pyridazin-3-ol , both ¹H and ¹³C NMR would provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The difluoromethyl group's proton would likely appear as a triplet due to coupling with the two fluorine atoms. The protons on the pyridazine (B1198779) ring would exhibit characteristic shifts and coupling patterns, providing information about their relative positions. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the fluorine atoms. The carbons of the pyridazine ring would have distinct chemical shifts influenced by the nitrogen atoms and the substituents. The carbon bearing the hydroxyl group would also be clearly identifiable.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Multiplicity (¹³C) |

| -CHF₂ | ~6.5 - 7.5 | ~110 - 120 | Triplet (t) | Triplet (t) |

| H-4 | ~7.0 - 7.5 | ~125 - 135 | Doublet (d) | Singlet (s) |

| H-5 | ~7.5 - 8.0 | ~130 - 140 | Doublet (d) | Singlet (s) |

| C-3 (C-OH) | - | ~155 - 165 | - | Singlet (s) |

| C-6 (-CHF₂) | - | ~145 - 155 | - | Triplet (t) |

| -OH | Variable (broad singlet) | - | Broad Singlet (br s) | - |

Note: The expected chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For This compound (Molecular Formula: C₅H₄F₂N₂O), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M+H]⁺ that precisely matches the calculated molecular weight of 147.0342.

The fragmentation pattern in the MS/MS spectrum would likely involve the loss of small neutral molecules such as CO, N₂, and HF, providing further structural confirmation. The cleavage of the difluoromethyl group would also be an anticipated fragmentation pathway.

Anticipated Fragmentation Data for this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 147.0342 | [M+H]⁺ (Protonated molecular ion) |

| 119.0383 | [M+H - CO]⁺ |

| 96.0233 | [M+H - CHF₂]⁺ |

| 68.0274 | [M+H - CO - N₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of This compound would be characterized by absorption bands corresponding to the O-H, C-H, C=N, C-F, and C-O bonds.

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the difluoromethyl group would appear around 3100-3000 cm⁻¹ and 3000-2900 cm⁻¹, respectively. The C=N stretching vibrations of the pyridazine ring are expected in the 1600-1450 cm⁻¹ region. The strong C-F stretching vibrations would be prominent in the 1100-1000 cm⁻¹ region.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400 - 3200 (broad) | O-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2900 | Aliphatic C-H stretch (CHF₂) |

| 1600 - 1550 | C=N stretch (pyridazine ring) |

| 1500 - 1450 | C=C stretch (pyridazine ring) |

| 1250 - 1200 | C-O stretch |

| 1100 - 1000 | C-F stretch |

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the planarity of the pyridazine ring and the orientation of the difluoromethyl and hydroxyl substituents. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyridazine ring, which govern the crystal packing. While no specific crystallographic data for this compound is publicly available, analysis of related pyridazinone structures suggests that hydrogen bonding would be a key feature in its solid-state architecture.

Theoretical and Computational Investigations of 6 Difluoromethyl Pyridazin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These in silico methods provide insights that can guide experimental research.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. For a compound like 6-(Difluoromethyl)pyridazin-3-ol, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can predict the most stable conformation of the molecule in the gas phase or in a simulated solvent environment.

Furthermore, DFT is used to calculate a range of electronic properties. While specific data for this compound is not available, a hypothetical DFT analysis would yield the parameters outlined in the table below.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the molecule in its ground state. | Value in Hartrees |

| Dipole Moment | A measure of the overall polarity of the molecule. | Value in Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | Value in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | Value in eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. | Value in eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

For this compound, an MEP analysis would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyridazine (B1198779) ring would be expected to show negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial for predicting the feasibility and stereochemistry of chemical reactions.

In the context of this compound, FMO theory would be used to predict its reactivity in various chemical transformations. The distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack. The HOMO-LUMO energy gap, calculated via DFT, is a key parameter in FMO theory; a smaller gap generally implies higher reactivity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme.

Ligand-Protein Interaction Profiling

Should a biological target for this compound be identified, molecular docking simulations would be performed to predict its binding affinity and mode. This process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the strength of the interaction.

The interaction profile would detail the specific types of non-covalent interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: Between the hydroxyl group or pyridazine nitrogens of the ligand and amino acid residues in the protein.

Hydrophobic Interactions: Involving the pyridazine ring and the difluoromethyl group.

Van der Waals Forces: General attractive forces between the ligand and the protein.

Binding Mode Predictions for Target Interactions

The primary output of a molecular docking study is a prediction of the most likely binding pose of the ligand within the protein's active site. This predicted binding mode provides a three-dimensional model of the complex, illustrating the precise orientation of the ligand and its interactions with specific amino acid residues.

For this compound, a predicted binding mode would offer valuable hypotheses about which parts of the molecule are crucial for binding and could guide the design of more potent or selective analogs. For instance, the model might suggest modifications to the difluoromethyl group or the substitution pattern on the pyridazine ring to enhance interactions with the target protein.

Structure-Activity Relationship (SAR) Analysis using Computational Methodologies

Computational SAR studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. For pyridazinone derivatives, including this compound, these analyses often involve comparing the subject molecule to a series of analogs to identify key structural motifs responsible for desired effects.

In the case of pyridazinone-based compounds, research has shown that substitutions at various positions on the pyridazinone ring can significantly impact their biological profiles. For instance, studies on related pyridazine derivatives have highlighted the importance of substituents on the flanking aromatic rings for their inhibitory roles in various biological processes. nih.gov The nature of the substituent, its position, and properties like hydrogen-bonding ability and bulkiness are critical factors. nih.gov For this compound, the difluoromethyl group at the 6-position is a key feature. The electron-withdrawing nature of the two fluorine atoms can influence the electronic distribution within the pyridazinone ring system, potentially affecting its interaction with biological targets.

Computational models, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to rationalize these relationships. Molecular docking can predict how a molecule like this compound might bind to the active site of a protein, providing insights into the specific interactions that contribute to its activity. mdpi.comnih.gov QSAR models, on the other hand, use statistical methods to correlate variations in the chemical structure of a series of compounds with changes in their biological activity, helping to predict the potency of new analogs. nih.govnih.gov

In Silico Pharmacokinetic Predictions for Research Compounds

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. In silico tools offer a rapid and cost-effective means to predict these pharmacokinetic parameters. For pyridazinone derivatives, several computational studies have been conducted to evaluate their ADME profiles. mdpi.comresearchgate.netmdpi.com

Based on computational models applied to analogous pyridazinone structures, we can project a likely pharmacokinetic profile for this compound. These predictions are typically generated using software that calculates various molecular descriptors and correlates them with experimental ADME data. Key predicted parameters often include human intestinal absorption (HIA), Caco-2 cell permeability (a model for intestinal absorption), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netmdpi.com

For a series of pyridazinone derivatives, studies have shown that many compounds exhibit good predicted oral absorption. nih.gov The introduction of different substituents can modulate these properties. For example, the presence of polar functional groups can influence solubility and permeability. The difluoromethyl group in this compound, while contributing to polarity, may also impact metabolic stability.

Below is a representative data table illustrating the types of in silico pharmacokinetic predictions that would be generated for a research compound like this compound, based on data from related structures.

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 80% | High |

| Caco-2 Permeability (nm/s) | Moderate to High | Good intestinal permeability |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited CNS penetration |

| P-glycoprotein Substrate | Likely | Potential for efflux from cells |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibition | Unlikely | Low risk of drug-drug interactions via this isoform |

Note: The values in this table are illustrative and based on general findings for pyridazinone derivatives. Specific predictions for this compound would require dedicated computational analysis.

Druglikeness and Lead-Likeness Assessments

"Druglikeness" and "lead-likeness" are concepts used to evaluate the potential of a compound to be developed into a successful drug. nih.govnih.gov These assessments are typically based on a set of physicochemical property filters, such as Lipinski's Rule of Five. nih.gov Computational tools are widely used to calculate these properties and assess a compound's adherence to these rules. mdpi.com

Druglikeness refers to the similarity of a compound's properties to those of known oral drugs. Key parameters include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Lead-likeness describes a set of more stringent criteria for compounds that are considered good starting points for medicinal chemistry optimization. nih.gov Lead-like compounds are generally smaller and less lipophilic than drug-like compounds, providing room for structural modifications to improve potency and selectivity during the lead optimization phase.

For pyridazinone derivatives, computational studies have often shown that they possess favorable druglikeness profiles. mdpi.comresearchgate.net The core pyridazinone scaffold generally falls within the accepted ranges for these parameters. The specific substituents, such as the difluoromethyl group in this compound, will influence the final values.

An illustrative table of druglikeness and lead-likeness parameters for this compound is presented below, based on its chemical structure and general findings for related compounds.

| Parameter | This compound | Druglikeness (Lipinski's Rule of Five) | Lead-Likeness |

| Molecular Weight ( g/mol ) | ~160.11 | ≤ 500 | ≤ 300 |

| LogP (Octanol/Water Partition Coefficient) | ~0.5 - 1.5 | ≤ 5 | ≤ 3 |

| Hydrogen Bond Donors | 1 | ≤ 5 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | ≤ 3 |

| Molar Refractivity | ~33 - 38 | 40 - 130 | - |

| Topological Polar Surface Area (TPSA) (Ų) | ~60 - 70 | ≤ 140 | - |

Note: The values for this compound are estimated. The table demonstrates that the compound is likely to satisfy both druglikeness and lead-likeness criteria, suggesting its potential as a starting point for further drug discovery efforts.

Exploration of Biological Activities and Molecular Interactions of Pyridazinol Derivatives

Enzyme Inhibition Studies

Pyridazinone derivatives have been extensively investigated as inhibitors of various enzymes, playing a crucial role in cellular signaling pathways and metabolic processes. Their ability to selectively target enzyme activity has made them attractive candidates for drug development.

D-Amino Acid Oxidase (DAAO) Inhibition Research

D-Amino Acid Oxidase (DAAO) is an enzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAAO is a therapeutic strategy aimed at increasing D-serine levels, which can be beneficial in treating conditions like schizophrenia and cognitive disorders. Research has identified pyridinone derivatives as potential DAAO inhibitors. A patent application has described 5- or 6-substituted 3-hydroxy-2(1H)-pyridinones for their role in modulating DAAO activity. youtube.com Further studies on isatin (B1672199) and 1H-indazol-3-ol derivatives have also demonstrated potent DAAO inhibition, with IC50 values as low as 0.12 μM, highlighting the potential of related heterocyclic structures to interact with this enzyme. mdpi.com

Kinase Inhibition

Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyridazinone derivatives have emerged as promising kinase inhibitors.

BRD4 Bromodomain: The bromodomain and extra-terminal domain (BET) family of proteins, including BRD4, are epigenetic readers that play a critical role in gene transcription. A series of idosi.orgmdpi.comresearchgate.nettriazolo[4,3-b]pyridazine derivatives have been identified as BRD4 bromodomain inhibitors with micromolar IC50 values, suggesting that the broader pyridazine (B1198779) scaffold is a viable starting point for targeting this class of proteins. tandfonline.com

BCL-ABL: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML). wikipedia.org While many Bcr-Abl inhibitors are based on other scaffolds, the development of allosteric inhibitors that bind to sites other than the ATP-binding pocket has opened new avenues for drug design. researchgate.netmdpi.com Some multi-targeted kinase inhibitors that show activity against Bcr-Abl also incorporate heterocyclic systems, indicating the potential for pyridazinone derivatives to be developed as inhibitors of this oncoprotein. wikipedia.org

VEGF Receptor 2 (VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com Several studies have reported on pyridazinone-based derivatives as potent VEGFR-2 inhibitors. For instance, a series of diarylurea derivatives based on a pyridazinone scaffold were developed and showed significant VEGFR-2 inhibitory activity. nih.gov Another study on novel pyridine-derived compounds also identified potent VEGFR-2 inhibitors, with some compounds showing IC50 values comparable to the established drug sorafenib. nih.gov

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. nih.gov The discovery of Torin2, a potent and selective mTOR inhibitor, which is a 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] idosi.orgtandfonline.comnaphthyridin-2(1H)-one, highlights the potential of fused pyridazinone systems in targeting this key signaling node. nih.gov

PDE 10A: Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is highly expressed in the striatum of the brain. mersin.edu.trrsc.org Inhibition of PDE10A is being explored as a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders. mersin.edu.trnih.gov Studies have shown that PDE10A inhibitors can modulate the activity of both the direct and indirect striatal output pathways. mersin.edu.tr CPL500036, a novel PDE10A inhibitor, has demonstrated high potency with an IC50 of 1 nM. rsc.org

Mechanisms of Enzymatic Inhibition

The inhibitory activity of pyridazinol derivatives against various enzymes can occur through several mechanisms. These mechanisms dictate how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition: In this mode, the inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. The binding of the inhibitor prevents the substrate from binding, thereby reducing the enzyme's activity. This type of inhibition can be overcome by increasing the concentration of the substrate. bldpharm.com Many pyridazinone-based kinase inhibitors that target the ATP-binding site function through this mechanism.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding causes a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in converting substrate to product, without necessarily preventing the substrate from binding. bldpharm.com

Allosteric Inhibition: This is a broader term that includes non-competitive inhibition. Allosteric inhibitors modulate the enzyme's activity by binding to a site other than the active site. researchgate.netmdpi.com The development of allosteric inhibitors for kinases like Bcr-Abl is a key strategy to overcome resistance to traditional ATP-competitive inhibitors. researchgate.netmdpi.com

Reversible and Irreversible Inhibition: Inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. nbuv.gov.ua The majority of the pyridazinone derivatives discussed exhibit reversible inhibition.

Antimicrobial Activities (General Research Scope)

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a subject of interest in the search for new agents to combat infectious diseases. idosi.orgresearchgate.net The rise of antibiotic resistance necessitates the development of novel chemical scaffolds with antimicrobial properties, and pyridazinones have shown promise in this area. idosi.orgmdpi.com

Antibacterial Activity Research

Numerous studies have explored the antibacterial potential of pyridazinone derivatives against a variety of Gram-positive and Gram-negative bacteria. idosi.orgmdpi.com Research has shown that different substitutions on the pyridazinone ring can lead to potent antibacterial activity. For example, a study on novel pyridazinone derivatives found that compounds 7 and 13 were particularly effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values in the range of 3.74–8.92 µM. mdpi.com Another study highlighted that certain 6-substituted-3(2H)-pyridazinone derivatives exhibited strong activity against Enterobacter hormaechei and Acinetobacter baumannii. mersin.edu.tr The introduction of a trifluoromethyl group has also been explored in other heterocyclic systems, leading to broad-spectrum antibacterial agents. rsc.org

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound 7 | E. coli | 7.8 | mdpi.com |

| Compound 7 | S. aureus (MRSA) | 7.8 | mdpi.com |

| Compound 7 | S. typhimurium | 7.8 | mdpi.com |

| Compound 7 | A. baumannii | 7.8 | mdpi.com |

| Compound 13 | A. baumannii | 3.74 | mdpi.com |

| Compound 13 | P. aeruginosa | 7.48 | mdpi.com |

| Compound 3 | S. aureus (MRSA) | 4.52 | mdpi.com |

| Compound 3 | Enterobacter hormaechei | 31.25 µg/mL | mersin.edu.tr |

| Compound 5 | Acinetobacter baumannii | 31.25 µg/mL | mersin.edu.tr |

| Compound 11 | Acinetobacter baumannii | 31.25 µg/mL | mersin.edu.tr |

Antifungal Activity Research

In addition to their antibacterial properties, pyridazinone derivatives have also been investigated for their antifungal activity. idosi.orgmdpi.com These compounds have shown efficacy against a range of fungal pathogens. For instance, a series of 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. researchgate.net Another study found that certain 6-substituted-3(2H)-pyridazinone derivatives were highly active against various Candida species, with some compounds showing activity comparable to the standard drug fluconazole. mersin.edu.tr The thiosemicarbazone derivative 8 and the N-cyanoacetyl dihydropyridazinone derivative 17 have also been highlighted for their spectacular results in antifungal studies. tandfonline.com

Table 2: Antifungal Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives (e.g., 3e, 3h, 7b, 7c) | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activities | researchgate.net |

| Compound 1 | Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis | Strong antifungal activity, comparable to fluconazole | mersin.edu.tr |

| Compound 8 | Candida parapsilosis | Best activity against this strain | mersin.edu.tr |

| Thiosemicarbazone derivative 8 | Fusarium solani, Alternaria solani, Fusarium semitectum | Spectacular results | tandfonline.com |

| N-cyanoacetyl dihydropyridazinone derivative 17 | Fusarium solani, Alternaria solani, Fusarium semitectum | Spectacular results | tandfonline.com |

| Compound 8g | Candida albicans | Significant antifungal activity (MIC = 16 µg/mL) | nih.gov |

Anti-inflammatory Research Perspectives

The pyridazinone ring is a well-established pharmacophore in the development of anti-inflammatory agents. mdpi.comresearchgate.netresearchgate.net Numerous studies have reported the synthesis and evaluation of pyridazinone derivatives for their ability to modulate inflammatory pathways. nih.govmdpi.com

One of the primary mechanisms through which some pyridazinone derivatives exert their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov For example, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives were synthesized and showed potent COX-2 inhibitory activity. nih.gov Certain compounds from this series demonstrated significant anti-inflammatory effects in animal models, comparable or even superior to established anti-inflammatory drugs like celecoxib. nih.gov

Another key target in anti-inflammatory research is phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular levels of cyclic AMP (cAMP). The inhibition of PDE4 has been shown to have anti-inflammatory effects. Pyridazinone derivatives have also been explored as PDE4 inhibitors. sarpublication.com

The general anti-inflammatory potential of the pyridazinone scaffold is well-recognized, with various derivatives showing promise in preclinical studies. researchgate.netresearchgate.net These findings suggest that 6-(Difluoromethyl)pyridazin-3-ol, as a member of the pyridazinone family, could warrant investigation for its anti-inflammatory properties.

| Compound Class | Target/Mechanism | Key Findings |

| 2,6-Disubstituted pyridazin-3(2H)-ones | COX-2 Inhibition | Potent inhibitory activity with significant in vivo anti-inflammatory effects. nih.gov |

| Pyridazinone Derivatives | PDE4 Inhibition | Identified as potential PDE4 inhibitors with anti-inflammatory activity. sarpublication.com |

| General Pyridazinones | Various | Broad anti-inflammatory potential demonstrated in multiple studies. mdpi.comresearchgate.netresearchgate.net |

Antiplatelet Research

Research into the cardiovascular effects of pyridazinone derivatives has included investigations into their antiplatelet activity. sarpublication.com Platelet aggregation is a key process in thrombosis, and inhibitors of this process are valuable for the prevention and treatment of cardiovascular diseases.

Studies on 6-aryl-3(2H)-pyridazinones have shown that these compounds can inhibit platelet aggregation induced by various agonists. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of calcium influx into platelets, a critical step in the aggregation process. nih.gov

Further research on 5-substituted-6-phenyl-3(2H)-pyridazinones has also identified compounds with antiplatelet effects. nih.gov The nature of the substituent at the 5-position of the pyridazinone ring was found to be crucial for activity. nih.gov These findings highlight the potential of the pyridazinone scaffold as a template for the development of new antiplatelet agents.

| Compound Class | Mechanism | Key Findings |

| 6-Aryl-3(2H)-pyridazinones | Inhibition of Calcium Influx | Attenuated increases in platelet cytosolic free calcium and inhibited aggregation. nih.gov |

| 5-Substituted-6-phenyl-3(2H)-pyridazinones | Structure-Activity Relationship | The substituent at position 5 significantly influences antiplatelet activity. nih.gov |

Broad Pharmacological Profiling in Research Contexts

The pyridazinone nucleus is considered a "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. sarpublication.com Beyond the specific activities discussed, pyridazinone-based compounds have been investigated for a wide array of other potential therapeutic applications, including anticancer, analgesic, antihypertensive, and antimicrobial activities. mdpi.comresearchgate.net

The versatility of the pyridazinone scaffold allows for chemical modifications at various positions, leading to a broad range of biological effects. sarpublication.com The incorporation of different functional groups, such as the difluoromethyl group in the case of this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets. ontosight.ai

While direct experimental data on the broad pharmacological profile of this compound is not currently available in the public domain, the extensive research on related pyridazinone derivatives provides a strong rationale for its potential biological significance. Future research efforts would be necessary to systematically evaluate its activities across various pharmacological assays to determine its specific profile and potential therapeutic utility.

Agrochemical Research Applications of 6 Difluoromethyl Pyridazin 3 Ol Derivatives

Plant Growth Regulation Studies

Pyridazine (B1198779) derivatives are known to exhibit plant growth regulating effects. Research in this area typically focuses on how these compounds influence various stages of plant life, from germination to mature development.

Influence on Seed Germination Rates

There are no specific studies found in publicly available research that detail the influence of 6-(Difluoromethyl)pyridazin-3-ol or its derivatives on the seed germination rates of any plant species.

Modulation of Seedling Growth and Development

Information regarding the specific modulatory effects of this compound derivatives on the growth and development of seedlings is not present in the available scientific literature.

Herbicide Research and Development

The pyridazine structure is a key component in the development of various herbicides. For instance, some 4-(3-Trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to exhibit bleaching and herbicidal activities. However, specific research and development activities focusing on this compound as a herbicidal agent have not been reported in the public domain.

Fungicide Research and Development

Insecticide Research and Development

The versatility of the pyridazine ring has also led to its exploration in insecticide research. However, a review of the available literature and patents does not show any specific research into this compound or its derivatives for insecticidal applications.

Design and Synthesis as Agrochemical Active Ingredients

The synthesis of various pyridazine derivatives for agrochemical purposes is an active area of chemical research. The parent compound, this compound, is commercially available, suggesting its potential use as a building block or intermediate in the synthesis of more complex molecules. Its precursor, 3-chloro-6-(difluoromethyl)pyridazine, is also documented. While general synthetic routes for pyridazine derivatives are established, specific details on the design and synthesis of this compound derivatives as primary agrochemical active ingredients are not described in the available research.

Advanced Applications and Material Science Research

Corrosion Inhibition Studies

The presence of heteroatoms such as nitrogen and oxygen in the structure of 6-(difluoromethyl)pyridazin-3-ol suggests its potential as a corrosion inhibitor. Organic compounds containing these atoms are known to be effective in protecting metals from corrosion, particularly in aggressive saline or acidic environments. They function by adsorbing onto the metal surface, creating a protective barrier that hinders the electrochemical processes of corrosion.

The mechanism of corrosion inhibition by heterocyclic compounds like pyridazine (B1198779) derivatives involves their adsorption onto metal surfaces. This adsorption can occur through the sharing of electrons between the heteroatoms (N, O) and the vacant d-orbitals of the metal, forming a coordinate-type bond. The difluoromethyl group can further influence the electronic density of the pyridazine ring, potentially enhancing the strength and stability of the adsorbed protective layer. Studies on similar heterocyclic compounds, such as pyrazole (B372694) and triazole derivatives, have shown that the presence of nitrogen, sulfur, and oxygen atoms increases the compound's ability to act as a good corrosion inhibitor. nih.gov

The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). These methods provide quantitative data on the inhibitor's performance. For instance, in a study on a related hydrazide derivative for mild steel in a 3.5% NaCl solution, EIS and PDP techniques were used to measure inhibition efficiency. nih.gov The results demonstrated that the compound acted as a good inhibitor, significantly decreasing the corrosion rate of the mild steel. nih.gov Similar electrochemical characterization would be essential to quantify the inhibition efficiency of this compound and determine its optimal concentration for corrosion protection.

Table 1: Electrochemical Data for a Related Hydrazide Ligand (HL) as a Corrosion Inhibitor for Mild Steel in 3.5% NaCl nih.gov

| Technique | Concentration of Inhibitor (HL) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) |

|---|---|---|---|

| EIS | 1 × 10⁻³ M | 77.45% | - |

| PDP | 1 × 10⁻³ M | 53.41% | - |

| - | Without Inhibitor | - | 0.0017 |

Utilization as Versatile Synthetic Building Blocks and Intermediates

In the field of organic synthesis, this compound is recognized as a valuable heterocyclic and fluorinated building block. bldpharm.com The reactivity of its pyridazine core, combined with the specific functionalities of the hydroxyl and difluoromethyl groups, makes it a versatile intermediate for constructing more complex molecules.

The hydroxyl group can be readily converted into other functional groups, while the difluoromethyl group enhances the metabolic stability and modulates the electronic properties of the final compound. A related compound, 3-chloro-6-(difluoromethyl)pyridazine, further illustrates the synthetic utility of this scaffold, where the chloro group serves as an excellent leaving group for nucleophilic substitution reactions. biosynth.com These characteristics make such pyridazine derivatives highly sought after for creating novel compounds in medicinal chemistry and materials science.

Coordination Chemistry and Metal Complex Formation

The structure of this compound is well-suited for applications in coordination chemistry, particularly as a ligand for forming metal complexes. The nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. ossila.com The properties of a MOF are heavily dependent on the structure of its organic linker. ossila.com Pyridazine-based molecules have been successfully used as linkers in the synthesis of MOFs. For example, pyridazine-3,6-dicarboxylic acid has been employed to create lanthanide-based MOFs with interesting luminescent and catalytic properties. nih.gov

Table 2: Examples of Pyridazine-Related Ligands in MOF Synthesis

| Ligand | Metal Ion | Resulting MOF Application | Source |

|---|---|---|---|

| Pyridazine-3,6-dicarboxylic acid | Terbium (Tb), Dysprosium (Dy) | Luminescent sensing and photocatalysis | nih.gov |

Potential in Advanced Materials Research (e.g., electroluminescent materials)

The unique electronic properties of the pyridazine ring system suggest potential applications for its derivatives in advanced materials, including electroluminescent materials used in Organic Light-Emitting Diodes (OLEDs). The development of materials with specific photoluminescent properties is a key area of research.

Research on MOFs constructed with pyridazine-based linkers has already shown promising results in this area. A Terbium-based MOF using a pyridazine dicarboxylic acid linker was found to exhibit intense green photoluminescence. nih.gov This demonstrates that the pyridazine core can be an effective component in designing luminescent materials. The incorporation of a difluoromethyl group, as in this compound, could further tune the electronic energy levels of the material. This tuning can affect the color and efficiency of the light emission, making such compounds interesting targets for the development of new phosphors and electroluminescent materials.

Future Perspectives and Emerging Research Avenues for 6 Difluoromethyl Pyridazin 3 Ol

Targeted Derivatization for Enhanced Bioactivity Profiles

The core structure of 6-(Difluoromethyl)pyridazin-3-ol offers a versatile platform for targeted chemical modifications aimed at enhancing its biological activity. The process of creating derivatives, or slightly altered versions of the parent compound, is a cornerstone of medicinal chemistry. For pyridazinone-based molecules, this often involves substitutions at various positions on the ring to improve efficacy and selectivity. nih.gov

A key strategy is the application of bioisosteric replacement, where specific atoms or groups are swapped with others that have similar physical or chemical properties. cambridgemedchemconsulting.com This technique can lead to improved pharmacokinetics, reduced toxicity, or stronger interactions with biological targets. cambridgemedchemconsulting.com For instance, the difluoromethyl group (-CHF2) itself can be considered a bioisostere of other functional groups, and its presence is often strategic. Research has shown that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine can enhance biological activity, opening new avenues for drug discovery. rsc.org Similarly, classical bioisosteres like methyl, fluorine, and chlorine groups have been studied in pyridazine (B1198779) derivatives to modulate their effects. mdpi.com

Future derivatization efforts for this compound will likely focus on:

Systematic substitution: Introducing a variety of functional groups at different positions on the pyridazinone ring to map the structure-activity relationship (SAR). nih.gov This involves understanding how specific structural changes influence the compound's biological effects.

Scaffold hopping: Replacing the pyridazinone core with other heterocyclic systems while retaining key binding elements to discover novel chemical classes with similar or improved activity. nih.gov

Introduction of pharmacophores: Incorporating known pharmacophoric elements, such as indole (B1671886) moieties, which have been shown to yield potent inhibitors of enzymes like phosphodiesterase 4 (PDE4). nih.gov

Table 1: Examples of Bioisosteric Replacements in Pyridazine Derivatives

| Original Group | Bioisosteric Replacement | Potential Outcome | Reference |

|---|---|---|---|

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced biological activity | rsc.org |

| Methyl group (-CH3) | Chlorine (-Cl), Fluorine (-F) | Modulated antimicrobial and plant growth effects | mdpi.com |

| Thiadiazole ring | Pyridazine ring | Effective substitute in GLS inhibitors | nih.gov |

Exploration of Novel Molecular Targets and Biological Pathways

While the full spectrum of molecular targets for this compound is still under investigation, the broader class of pyridazinone derivatives has been shown to interact with a diverse range of biological molecules and pathways. sarpublication.comscholarsresearchlibrary.com These compounds are known to exhibit anti-inflammatory, anticancer, antihypertensive, and antimicrobial properties, among others. nih.govresearchgate.netmdpi.com

Future research will aim to pinpoint the specific proteins and signaling cascades affected by this compound. This involves screening the compound against panels of known drug targets, such as kinases, proteasomes, and receptors. For example, various pyridazinone derivatives have been identified as inhibitors of:

FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have shown potent inhibitory activity against FER kinase, an enzyme implicated in cancer. nih.gov

Phosphodiesterases (PDEs): Certain pyridazinones act as selective inhibitors of PDE isozymes, which are crucial in regulating cellular signaling and are targets for anti-inflammatory and cardiovascular drugs. sarpublication.comnih.gov

Proteasomes: A pyridazinone series was developed as inhibitors of the Trypanosoma cruzi proteasome, a potential target for treating Chagas disease. nih.govacs.org

Adrenoceptors: Some derivatives show high affinity for α1- and α2-adrenoceptors, suggesting potential applications in cardiovascular medicine. nih.gov

Identifying novel targets will not only elucidate the mechanism of action of this compound but also open up new therapeutic possibilities. For instance, recent studies have designed pyridazin-3-one derivatives that modulate endothelial nitric oxide synthase (eNOS), revealing potential for vasorelaxant activity. nih.gov

Development of Green Chemistry Approaches in Synthesis

The chemical industry is increasingly moving towards sustainable and environmentally friendly practices. nih.gov Traditional methods for synthesizing heterocyclic compounds often involve hazardous solvents, toxic reagents, and significant energy consumption. numberanalytics.com The future synthesis of this compound and its derivatives will likely incorporate the principles of green chemistry to reduce environmental impact. ijpsjournal.comnumberanalytics.com

Key green chemistry strategies applicable to pyridazine synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reactants directly, leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. ijpsjournal.comnumberanalytics.comacs.org

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like ionic liquids, deep eutectic solvents, or even water is a major focus. numberanalytics.comfrontiersin.org

Catalysis: Employing catalysts, including biocatalysts (enzymes), organocatalysts, and heterogeneous catalysts, can improve reaction efficiency and reduce waste. nih.govnumberanalytics.com These catalysts are often recyclable and operate under milder conditions. frontiersin.org

One-Pot Multicomponent Reactions: Designing reactions where multiple steps are combined into a single procedure without isolating intermediates can save time, resources, and reduce waste. nih.gov

Renewable Feedstocks: Utilizing biomass-derived materials, such as carbohydrates and glycerol, as starting materials for synthesis reduces reliance on fossil fuels. numberanalytics.comrsc.org

These sustainable approaches not only make the production of these compounds safer and more efficient but are also becoming essential for the modern chemical industry. nih.gov

Advanced Computational Methodologies in Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.gov For a compound like this compound, these methods can predict its properties, binding modes, and potential for modification, thereby accelerating the research and development process.

Future computational approaches will likely involve:

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a protein target. It helps predict the binding affinity and orientation of the compound within the protein's active site, guiding the design of more potent derivatives. mdpi.com Docking studies have been successfully used to understand the binding of pyridazinone derivatives to targets like the T. cruzi proteasome and cyclooxygenase (COX) enzymes. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows researchers to predict the activity of new, unsynthesized derivatives. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. It can be used to screen large virtual libraries for new compounds with the desired activity. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

By integrating these in silico techniques, researchers can prioritize the synthesis of the most promising compounds, saving time and resources.

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more drugs are used together, is a common strategy for treating complex diseases like cancer and infectious diseases. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.

Future research on this compound should explore its potential for synergistic interactions with existing therapeutic agents. The pyridazinone nucleus is found in drugs with a wide range of activities, including cardiotonic agents like Pimobendan, which acts as both a calcium sensitizer (B1316253) and a PDE inhibitor. sarpublication.comresearchgate.net Investigating this compound in combination with other drugs could reveal new therapeutic strategies. For instance, if the compound targets a specific pathway, combining it with a drug that targets a complementary pathway could lead to enhanced efficacy and a reduced likelihood of drug resistance.

The idea of multi-target drugs, where a single molecule is designed to interact with multiple targets, has also gained significant traction. nih.gov The versatile pyridazinone scaffold is well-suited for the development of such agents. Future research could focus on designing derivatives of this compound that intentionally modulate multiple biological targets to achieve a synergistic therapeutic effect within a single molecule.

Compound Names Mentioned

Q & A

Q. Advanced

- Natural bond orbital (NBO) analysis : Computes hyperconjugative interactions (e.g., σ→σ* or lone pair→π*) to quantify fluorine’s electron-withdrawing effects .

- Infrared spectroscopy (IR) : Detects shifts in vibrational modes (e.g., C–F stretching at ~1100 cm⁻¹) to assess electronic perturbations .

- Electrochemical profiling : Measures redox potentials to evaluate how fluorine alters electron density on the pyridazine ring .

How can researchers design analogs of this compound to improve solubility without compromising bioactivity?

Q. Advanced

- Introduce hydrophilic substituents : Add polar groups (e.g., hydroxyl, amine) at non-critical positions to enhance aqueous solubility .

- Hybridize with Fsp³-rich fragments : Increase three-dimensionality via cycloaddition or spirocyclic systems, balancing hydrophobicity and solubility .

- Salt formation : Convert the hydroxyl group to a sodium or potassium salt to improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.